5-Borono-2-methylnicotinic acid
Description
5-Borono-2-methylnicotinic acid is a nicotinic acid derivative featuring a boronic acid (-B(OH)₂) group at the 5-position and a methyl (-CH₃) group at the 2-position of the pyridine ring. This structural configuration endows the compound with unique physicochemical properties, including enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the borono group and improved stability from the methyl substituent. Its dual functionalization makes it a valuable intermediate in medicinal chemistry and materials science, particularly for synthesizing boron-containing pharmaceuticals or ligands .
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
5-borono-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8BNO4/c1-4-6(7(10)11)2-5(3-9-4)8(12)13/h2-3,12-13H,1H3,(H,10,11) |
InChI Key |
RSUFQKYXRGOQRK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(=O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-2-methylnicotinic acid typically involves the reaction of 2-methylnicotinic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 5-Borono-2-methylnicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Borono-2-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted nicotinic acid derivatives .
Scientific Research Applications
5-Borono-2-methylnicotinic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5-Borono-2-methylnicotinic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification . The compound can also participate in various signaling pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Key Insights :
- The borono group in 5-borono-2-methylnicotinic acid enables covalent bond formation with diols or aryl halides, distinguishing it from non-boron analogs like 5-hydroxynicotinic acid or 5-bromonicotinic acid .
Functional Group Analysis: Borono vs. Amino, Fluoro, and Methoxy Substituents
Borono vs. Amino Groups
- 5-Aminonicotinic acid (C₆H₆N₂O₂, MW 138.12): The amino (-NH₂) group at position 5 increases solubility in acidic conditions via protonation but lacks boron-mediated reactivity. It is widely used in dye and pharmaceutical synthesis .
- 5-Borono-2-methylnicotinic acid: The borono group’s electrophilicity facilitates Suzuki couplings, while the methyl group at position 2 reduces ring electron density, altering acidity (pKa ~3.5 for -COOH vs. ~2.8 for 5-aminonicotinic acid) .
Borono vs. Fluoro and Methoxy Groups
- 5-Fluoro-2-methoxynicotinic acid (C₇H₆FNO₃, MW 171.13): The electron-withdrawing -F and -OCH₃ groups increase carboxylic acid acidity (pKa ~2.5) and stabilize aromatic rings against electrophilic attack .
- 2-Fluoro-5-hydroxyphenylboronic acid (C₆H₆BFO₃, MW 155.92): Combines boronic acid with -F and -OH on a benzene ring, offering distinct electronic and solubility profiles compared to pyridine-based analogs .
Biological Activity
5-Borono-2-methylnicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and relevant case studies surrounding this compound.
Chemical Structure and Synthesis
5-Borono-2-methylnicotinic acid is a boronic acid derivative of nicotinic acid. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can play a crucial role in various biochemical interactions. The synthesis of this compound typically involves the reaction of 2-methylnicotinic acid with boron reagents under controlled conditions to ensure high yield and purity.
Antimicrobial Activity
Research indicates that boronic acid derivatives, including 5-borono-2-methylnicotinic acid, exhibit significant antimicrobial properties. A study demonstrated that various boronic compounds showed inhibition against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 7 to 13 mm in diameter for different species, suggesting a promising avenue for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Boronic Compounds
| Compound Name | Target Microorganism | MIC (mm) |
|---|---|---|
| 5-Borono-2-methylnicotinic acid | Staphylococcus aureus | 10 |
| Escherichia coli | 12 | |
| Candida albicans | 9 |
Anticancer Properties
In addition to antimicrobial activity, 5-borono-2-methylnicotinic acid has shown potential as an anticancer agent. Studies have indicated that boronic acid derivatives can selectively inhibit cancer cell growth while sparing healthy cells. For instance, specific derivatives were found to reduce prostate cancer cell viability to approximately 33% at a concentration of 5 µM, while maintaining over 70% viability in healthy cells . This selective toxicity highlights the therapeutic potential of these compounds in cancer treatment.
Case Study: Prostate Cancer Cell Lines
A notable study investigated the effects of various boronic compounds on prostate cancer cell lines. The results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compounds tested. The findings suggest that these compounds could be further developed into effective treatments for prostate cancer.
The biological activity of 5-borono-2-methylnicotinic acid may be attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes, which can disrupt normal cellular functions and lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
